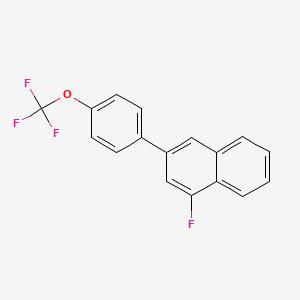
N-(3-phenylpropanoyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is a complex organic compound that features an indole ring, a phenyl group, and an amido linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: Starting from a suitable precursor like 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.
Amidation Reaction: The indole derivative is then subjected to an amidation reaction with 3-phenylpropanoic acid under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amido group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amido derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is common in many bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.
Mécanisme D'action
The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenylpropanamido group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid: The racemic mixture of the compound.
3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)butanoic acid: A similar compound with a butanoic acid instead of propanoic acid.
Uniqueness
®-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)propanoic acid is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The presence of both indole and phenylpropanamido groups also provides a versatile platform for chemical modifications and applications.
Propriétés
Formule moléculaire |
C20H20N2O3 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25) |
Clé InChI |
IKWKAVNTITZXAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)
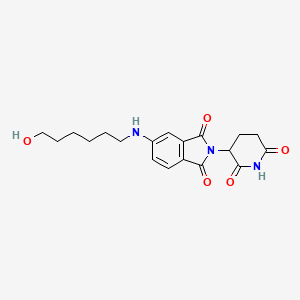
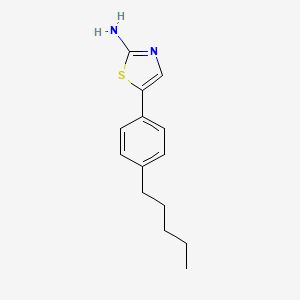
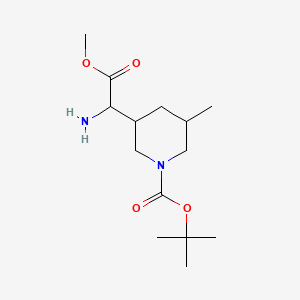

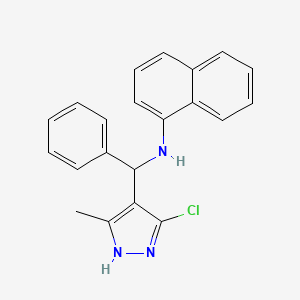
![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
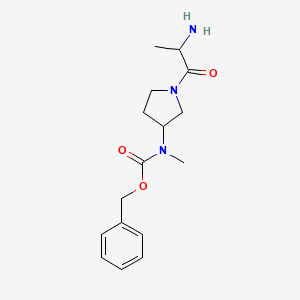
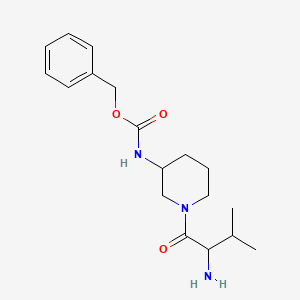

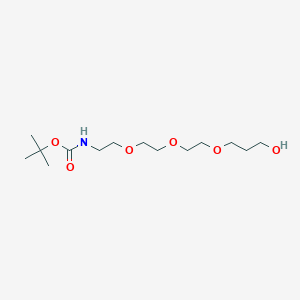
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
